Diethyl(methyl)silyl--mercury (2/1)
Description
However, based on nomenclature conventions, this compound likely involves a mercury atom bonded to a silyl group (containing silicon) with ethyl and methyl substituents. Such organomercury-silyl hybrids are rare in the literature, and their synthesis, properties, and applications remain underexplored. Notably, the evidence primarily focuses on diethylmercury (Hg(C₂H₅)₂) and methylmercury (CH₃Hg⁺), which serve as the closest analogs for comparison.
For instance, diethylmercury (CAS 627-44-1) is a highly toxic organomercury compound with a molecular weight of 258.71 g/mol and a boiling point of 182.8°C . Its thermodynamic properties, such as enthalpy of formation, are documented in thermochemical databases . Methylmercury, in contrast, is a neurotoxic environmental pollutant with well-documented health impacts .
Limitation: The absence of direct data on "Diethyl(methyl)silyl–mercury (2/1)" in the evidence necessitates inferences from structurally related mercury compounds.
Properties
CAS No. |
61576-76-9 |
|---|---|
Molecular Formula |
C10H26HgSi2 |
Molecular Weight |
403.08 g/mol |
InChI |
InChI=1S/2C5H13Si.Hg/c2*1-4-6(3)5-2;/h2*4-5H2,1-3H3; |
InChI Key |
HBYXFQNXEXTKKF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)CC.CC[Si](C)CC.[Hg] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(methyl)silyl–mercury (2/1) typically involves the reaction of diethyl(methyl)silane with a mercury-containing reagent. One common method is the reaction of diethyl(methyl)silane with mercuric chloride (HgCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of diethyl(methyl)silyl–mercury (2/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of specialized equipment and strict safety protocols is essential due to the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Diethyl(methyl)silyl–mercury (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The silicon and mercury atoms can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl(methyl)silyl–mercury oxides, while reduction could produce diethyl(methyl)silyl–mercury hydrides.
Scientific Research Applications
Diethyl(methyl)silyl–mercury (2/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique properties make it a candidate for studying biological interactions with silicon and mercury.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.
Industry: It is used in the production of specialized materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which diethyl(methyl)silyl–mercury (2/1) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon and mercury atoms can form bonds with various biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Thermodynamic Properties
Key Observations :
- Volatility : Diethylmercury has a higher boiling point (182.8°C) compared to dimethylmercury (92–94°C), reflecting stronger intermolecular forces in the former .
- Toxicity : Methylmercury exhibits prolonged bioaccumulation and biomagnification in food chains, whereas diethylmercury poses acute risks due to rapid absorption .
- Thermodynamics: The enthalpy of formation for diethylmercury (-119.4 kJ/mol) indicates relative stability compared to other organomercury species .
Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
